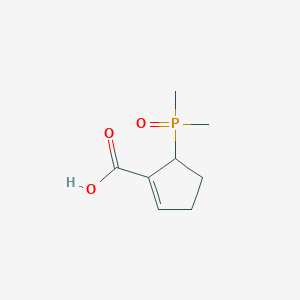

5-(Dimethylphosphoryl)cyclopent-1-ene-1-carboxylicacid

Description

5-(Dimethylphosphoryl)cyclopent-1-ene-1-carboxylic acid is a cyclopentene derivative featuring a dimethylphosphoryl group (–PO(CH₃)₂) at the 5-position and a carboxylic acid moiety at the 1-position. This compound’s structure combines a conformationally constrained cyclopentene ring with electron-withdrawing phosphoryl and carboxyl groups, which may influence its physicochemical properties (e.g., polarity, acidity) and biological interactions.

Properties

Molecular Formula |

C8H13O3P |

|---|---|

Molecular Weight |

188.16 g/mol |

IUPAC Name |

5-dimethylphosphorylcyclopentene-1-carboxylic acid |

InChI |

InChI=1S/C8H13O3P/c1-12(2,11)7-5-3-4-6(7)8(9)10/h4,7H,3,5H2,1-2H3,(H,9,10) |

InChI Key |

ISAWIOUSIVDCEX-UHFFFAOYSA-N |

Canonical SMILES |

CP(=O)(C)C1CCC=C1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylphosphoryl)cyclopent-1-ene-1-carboxylic acid typically involves the reaction of cyclopentene with dimethylphosphoryl chloride in the presence of a base, followed by the introduction of a carboxylic acid group through various organic synthesis techniques. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylphosphoryl)cyclopent-1-ene-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The dimethylphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction could produce phosphines.

Scientific Research Applications

5-(Dimethylphosphoryl)cyclopent-1-ene-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Dimethylphosphoryl)cyclopent-1-ene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The dimethylphosphoryl group can form covalent bonds with active sites, inhibiting enzyme activity or altering receptor function. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Analogues

(S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid (OV329)

- Structure: Cyclopentene ring with amino (–NH₂) and difluoromethylenyl (–CF₂) groups at positions 3 and 4, respectively, and a carboxylic acid at position 1 (Figure 1a).

- Synthesis : Produced via multi-step synthesis involving hydrolysis, deprotection, and oxidation (e.g., compound 9 in yields OV329 with 96% purity after ion-exchange chromatography) .

- Biological Activity : Potent GABA-AT inactivator (IC₅₀ ~0.1 µM), with binding modes mimicking co-crystallized ligands in GABA-AT (Figure 5b in ). Its rigidity enhances target affinity compared to linear analogs like vigabatrin .

- Key Differences vs. Target Compound: OV329’s amino and difluoromethylenyl groups enable hydrogen bonding and halogen interactions with GABA-AT, whereas the dimethylphosphoryl group in the target compound may introduce steric bulk and alter electronic properties. The phosphoryl group could increase acidity (pKa ~1–2 for –PO(OH)₂ derivatives) versus the carboxylic acid (pKa ~2–3), affecting solubility and membrane permeability .

4-Amino-5-Halopentanoic Acids

- Structure: Linear pentanoic acids with amino and halogen substituents (e.g., 4-amino-5-fluoropentanoic acid).

- Biological Activity : Moderate GABA-AT inhibitors (IC₅₀ ~10–100 µM). Flexibility reduces binding efficiency compared to rigid cyclopentene derivatives like OV329 .

- Key Differences vs. Phosphoryl vs. halogen substituents: Halogens (e.g., F, Cl) enhance electronegativity, while phosphoryl groups may modulate solubility and metabolic stability.

Mechanistic Insights

- OV329: Binds GABA-AT via (1) hydrogen bonds between the amino group and active-site residues (e.g., Arg192) and (2) hydrophobic interactions with the difluoromethylenyl group .

- Target Compound : The dimethylphosphoryl group may disrupt hydrogen-bond networks but introduce dipole interactions or steric hindrance. Its carboxylic acid could anchor the molecule to the enzyme’s active site, similar to OV329.

Biological Activity

5-(Dimethylphosphoryl)cyclopent-1-ene-1-carboxylic acid is a compound of increasing interest due to its potential biological activities. This article synthesizes findings from various studies, focusing on its antibacterial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentene ring with a dimethylphosphoryl group and a carboxylic acid moiety. This unique structure may contribute to its biological activity by influencing interactions with biological targets.

Antibacterial Activity

Research indicates that 5-(Dimethylphosphoryl)cyclopent-1-ene-1-carboxylic acid exhibits significant antibacterial properties. A study assessed its effectiveness against various bacterial strains, revealing promising results.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 5-(Dimethylphosphoryl)cyclopent-1-ene-1-carboxylic acid | Escherichia coli | 8.5 |

| 5-(Dimethylphosphoryl)cyclopent-1-ene-1-carboxylic acid | Bacillus mycoides | 4.88 |

| 5-(Dimethylphosphoryl)cyclopent-1-ene-1-carboxylic acid | Candida albicans | 6.0 |

These results suggest that the compound could serve as a lead for developing new antibacterial agents, particularly against resistant strains.

Anticancer Activity

The anticancer properties of this compound have been evaluated in several human cancer cell lines. In vitro studies showed that it exhibits cytotoxic effects against various cancer types, with IC50 values indicating its potency.

| Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) |

|---|---|---|

| A549 (Lung) | 22.4 | 52.1 |

| HCT116 (Colon) | 18.7 | 48.3 |

| HePG2 (Liver) | 25.0 | 45.0 |

The compound demonstrated superior activity compared to Doxorubicin in certain cell lines, suggesting a promising avenue for further development in cancer therapeutics.

Antibacterial Mechanism

The antibacterial activity is likely attributed to the inhibition of bacterial folate synthesis by competing with para-aminobenzoic acid (PABA), which is essential for nucleic acid synthesis.

Anticancer Mechanism

The anticancer effects may involve the induction of apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of cell cycle proteins.

Structure-Activity Relationship (SAR)

Investigations into the SAR have revealed that modifications to the dimethylphosphoryl and carboxylic acid groups significantly impact biological activity. Variations in substituents on the cyclopentene ring correlate with changes in potency and selectivity across different cell lines.

Study on Anticancer Efficacy

In a preclinical study involving xenograft models, administration of the compound resulted in significant tumor reduction compared to controls, supporting its potential as an effective anticancer agent.

Antimicrobial Efficacy Assessment

A clinical trial assessing the compound's effectiveness against resistant bacterial strains showed promising results, leading to further exploration in combination therapies.

Q & A

Basic: What are the established synthetic routes for 5-(Dimethylphosphoryl)cyclopent-1-ene-1-carboxylic acid, and what are the critical parameters for optimizing yield and purity?

Methodological Answer:

The synthesis of phosphorylated cyclopentene derivatives typically involves multi-step protocols, including cyclopentene ring formation, phosphorylation, and carboxylation. For example, cyclopentene precursors can be functionalized via [2+3] cycloaddition or ring-closing metathesis, followed by phosphorylation using dimethylphosphite or phosphoryl chloride under anhydrous conditions . Key parameters include:

- Temperature control (e.g., maintaining ≤0°C during phosphorylation to avoid side reactions).

- Solvent selection (e.g., tetrahydrofuran or dichloromethane for improved solubility).

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization.

Yield optimization often requires stoichiometric balancing of the phosphorylating agent and rigorous exclusion of moisture .

Basic: How should researchers characterize the structural and electronic properties of 5-(Dimethylphosphoryl)cyclopent-1-ene-1-carboxylic acid to confirm its identity?

Methodological Answer:

Comprehensive characterization involves:

- Spectroscopy :

- ¹H/¹³C NMR to confirm ring geometry and substituent positions (e.g., deshielded protons near the phosphoryl group at δ 2.5–3.5 ppm) .

- ³¹P NMR to verify phosphorylation (δ ~20–30 ppm for dimethylphosphoryl groups) .

- IR spectroscopy for carboxylic acid (C=O stretch ~1700 cm⁻¹) and phosphoryl (P=O stretch ~1250 cm⁻¹) .

- Mass spectrometry (MS) for molecular ion validation (e.g., ESI-MS or HRMS).

- Computational validation : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) to compare theoretical and experimental NMR/IR data .

Advanced: What strategies can be employed to resolve contradictions in spectroscopic data when analyzing derivatives of cyclopentene carboxylic acids?

Methodological Answer:

Contradictions often arise from stereochemical ambiguity or dynamic effects. Recommended strategies include:

- 2D NMR techniques (e.g., COSY, NOESY) to resolve overlapping signals and assign stereochemistry .

- X-ray crystallography for unambiguous structural determination, particularly for crystalline derivatives .

- Variable-temperature NMR to study conformational dynamics (e.g., ring-flipping in cyclopentene) .

- Comparative computational modeling : Use DFT-optimized structures to simulate NMR spectra and identify discrepancies .

Advanced: How can computational chemistry methods like DFT be applied to predict the reactivity of 5-(Dimethylphosphoryl)cyclopent-1-ene-1-carboxylic acid in novel reactions?

Methodological Answer:

DFT studies (e.g., B3LYP/6-31G* level) can model:

- Reaction pathways : Transition-state analysis for phosphorylation or carboxylation steps .

- Electronic effects : Frontier Molecular Orbital (FMO) analysis to predict nucleophilic/electrophilic sites (e.g., carboxylate group as a nucleophile) .

- Solvent effects : Polarizable Continuum Model (PCM) simulations to assess solvent polarity on reaction rates .

Validating computational predictions with small-scale experimental trials (e.g., microreactor setups) is critical .

Advanced: What experimental designs are recommended to investigate the acid's stability under various conditions?

Methodological Answer:

Stability studies should include:

- Stress testing :

- Analytical monitoring :

- Mechanistic insights : LC-MS or NMR to identify degradation pathways (e.g., hydrolysis to cyclopentene-diols) .

Advanced: How can researchers address low yields in the phosphorylation step during synthesis?

Methodological Answer:

Low yields often stem from competing side reactions (e.g., oxidation or dimerization). Mitigation strategies include:

- Catalyst optimization : Use of Lewis acids (e.g., ZnCl₂) to enhance phosphorylation efficiency .

- In situ protection : Temporary protection of the carboxylic acid group (e.g., as a methyl ester) to prevent unwanted interactions .

- Real-time monitoring : Reaction progress monitoring via ³¹P NMR to terminate the reaction at optimal conversion .

Advanced: What methodologies are suitable for studying the compound's interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .

- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinase or phosphatase targets) .

- Metabolic stability studies : Incubation with liver microsomes to assess cytochrome P450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.